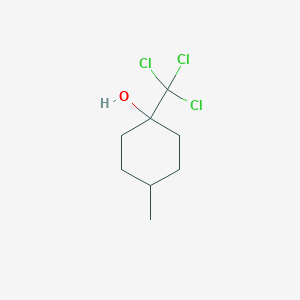
4-Methyl-1-(trichloromethyl)cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-(trichloromethyl)cyclohexanol is an organic compound with the molecular formula C8H13Cl3O. It contains a cyclohexane ring substituted with a methyl group and a trichloromethyl group, along with a hydroxyl group. This compound is notable for its unique structure, which combines a tertiary alcohol with a trichloromethyl group, making it a subject of interest in various chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(trichloromethyl)cyclohexanol typically involves the reaction of 4-methylcyclohexanone with trichloromethyl chloroformate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1-(trichloromethyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The trichloromethyl group can be reduced to a methyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: 4-Methyl-1-(trichloromethyl)cyclohexanone.
Reduction: 4-Methyl-1-(methyl)cyclohexanol.
Substitution: 4-Methyl-1-(trichloromethyl)cyclohexyl chloride.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-(trichloromethyl)cyclohexanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methyl-1-(trichloromethyl)cyclohexanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the trichloromethyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-1-cyclohexanol: Lacks the trichloromethyl group, making it less reactive in certain chemical reactions.
4-Methyl-1-(dichloromethyl)cyclohexanol: Contains a dichloromethyl group instead of a trichloromethyl group, resulting in different chemical properties.
Uniqueness
4-Methyl-1-(trichloromethyl)cyclohexanol is unique due to the presence of the trichloromethyl group, which imparts distinct reactivity and chemical behavior. This makes it a valuable compound for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
90090-24-7 |
|---|---|
Molekularformel |
C8H13Cl3O |
Molekulargewicht |
231.5 g/mol |
IUPAC-Name |
4-methyl-1-(trichloromethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C8H13Cl3O/c1-6-2-4-7(12,5-3-6)8(9,10)11/h6,12H,2-5H2,1H3 |
InChI-Schlüssel |
AJBGZSGXONXGCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)(C(Cl)(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


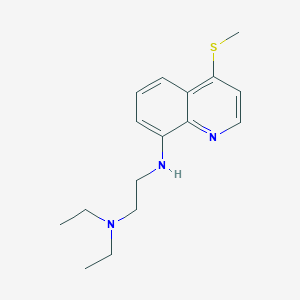
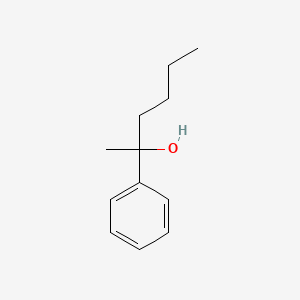
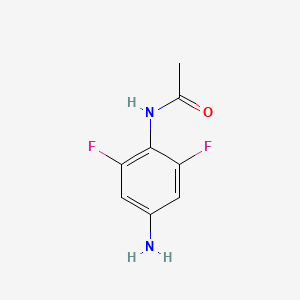
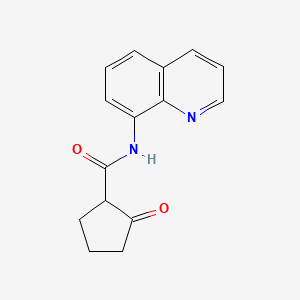
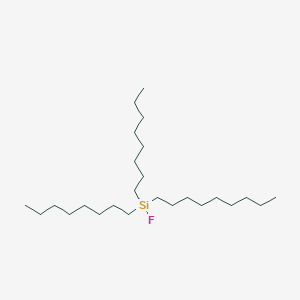
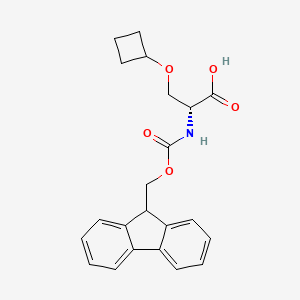
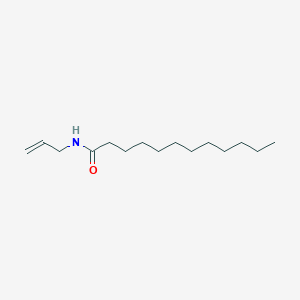
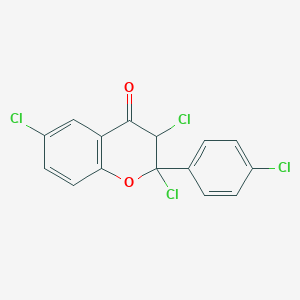
![N-[4-[(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methylideneamino]phenyl]sulfonylacetamide](/img/structure/B14004294.png)
![(2-Aminothiazolo[5,4-b]pyridin-6-yl)boronic acid](/img/structure/B14004309.png)
![4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine](/img/structure/B14004313.png)
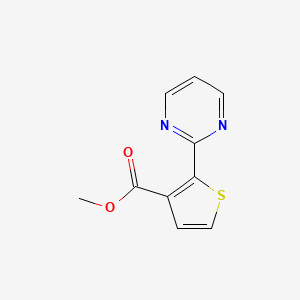
![2-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B14004324.png)
![methyl N-[4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-6-formyl-5-methylpyridin-3-yl]carbamate](/img/structure/B14004325.png)
